Heptafluoruro de renio

Descripción general

Descripción

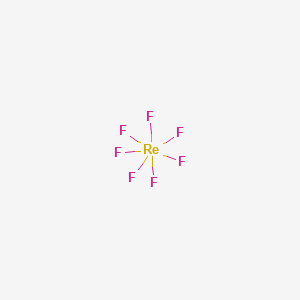

Rhenium heptafluoride is a chemical compound with the formula ReF₇ . It is a bright yellow crystalline solid and is notable for being the only thermally stable metal heptafluoride . The compound has a distorted pentagonal bipyramidal structure, which has been confirmed through neutron diffraction studies . This structure is non-rigid, as evidenced by electron diffraction studies .

Aplicaciones Científicas De Investigación

Rhenium heptafluoride has several applications in scientific research:

Chemistry: It is used in the synthesis of various rhenium compounds and complexes.

Industry: Rhenium heptafluoride is used in the production of high-purity rhenium and its alloys.

Materials Science: The compound is used in the study of high-temperature materials and their properties.

Mecanismo De Acción

Target of Action

Rhenium heptafluoride is a compound that primarily interacts with other elements and compounds during chemical reactions . Its primary targets are therefore the reactants in these chemical processes.

Mode of Action

ReF7 is known for its strong reactivity. It can be prepared from the elements at 400 °C , and it also can be produced by the explosion of rhenium metal under sulfur hexafluoride . It hydrolyzes under a base to form perrhenic acid and hydrogen fluoride . With fluoride donors such as CsF, the ReF−8 anion is formed, which has a square antiprismatic structure . With antimony pentafluoride, SbF5, a fluoride acceptor, the ReF+6 cation is formed .

Action Environment

The action of ReF7 can be influenced by various environmental factors. For instance, its reactivity can be affected by temperature, as it can be prepared from the elements at 400 °C . Additionally, the presence of other compounds, such as bases or fluoride donors, can influence the reactions involving ReF7 .

Métodos De Preparación

Rhenium heptafluoride can be synthesized through the direct reaction of rhenium metal with fluorine gas at elevated temperatures. The reaction is typically carried out at around 400°C :

2Re+7F2→2ReF7

Another method involves the explosion of rhenium metal under sulfur hexafluoride . Industrial production methods often utilize these reactions due to their efficiency in producing high-purity rhenium heptafluoride.

Análisis De Reacciones Químicas

Rhenium heptafluoride undergoes several types of chemical reactions:

-

Hydrolysis: : When exposed to water, rhenium heptafluoride hydrolyzes to form perrhenic acid and hydrogen fluoride :

ReF7+4H2O→HReO4+7HF

-

Formation of Complexes: : With fluoride donors such as cesium fluoride, rhenium heptafluoride forms the ReF₈⁻ anion, which has a square antiprismatic structure . With antimony pentafluoride, a fluoride acceptor, it forms the ReF₆⁺ cation .

Comparación Con Compuestos Similares

Rhenium heptafluoride is unique among metal heptafluorides due to its thermal stability. Similar compounds include:

Osmium heptafluoride (OsF₇): Unlike rhenium heptafluoride, osmium heptafluoride is not thermally stable.

Iodine heptafluoride (IF₇): This compound has a similar pentagonal bipyramidal structure but differs in its reactivity and stability.

Rhenium heptafluoride stands out due to its stability and unique structural properties, making it a valuable compound for various scientific and industrial applications.

Actividad Biológica

Rhenium heptafluoride (ReF₇) is a unique metal fluoride characterized by its yellow, low-melting solid state and distorted pentagonal bipyramidal structure. This compound has garnered attention not only for its chemical properties but also for its potential biological activities. This article reviews the biological activity of ReF₇, focusing on its toxicity, interactions with biological systems, and potential therapeutic applications.

Rhenium heptafluoride is notable for being the only thermally stable metal heptafluoride. It can be synthesized through the reaction of rhenium metal with fluorine gas at elevated temperatures or via the explosion of rhenium under sulfur hexafluoride. The hydrolysis of ReF₇ leads to the formation of perrhenic acid and hydrogen fluoride, which can have significant biological implications due to the release of toxic fluoride ions.

| Property | Value |

|---|---|

| Chemical Formula | ReF₇ |

| Appearance | Yellow solid |

| Melting Point | Low melting |

| Molecular Structure | Distorted pentagonal bipyramid |

| Stability | Thermally stable |

Toxicological Profile

The biological activity of ReF₇ is primarily associated with its toxicity. Exposure to rhenium heptafluoride can lead to severe health effects, including:

- Skin Contact : Can cause chemical burns. Entry into the bloodstream through cuts may lead to systemic injuries.

- Eye Contact : Direct exposure results in severe damage, including burns.

- Inhalation : Vapors can irritate respiratory pathways, potentially causing long-term respiratory issues such as reactive airways dysfunction syndrome (RADS) .

Case Study: Acute Toxicity

A study highlighted that ingestion of less than 40 grams of ReF₇ could be fatal, emphasizing the need for stringent safety measures when handling this compound. Chronic exposure may lead to conditions such as bronchial irritation and other long-term respiratory diseases .

Anticancer Potential

Recent research has explored the use of rhenium complexes, including derivatives of ReF₇, in photodynamic therapy (PDT) for cancer treatment. These complexes can generate singlet oxygen upon light irradiation, leading to cell death in cancer cells while exhibiting low toxicity in dark conditions.

Table 2: Photodynamic Therapy Efficacy

| Complex | Cell Line | EC₅₀ (μM) in Dark | EC₅₀ (μM) under Light |

|---|---|---|---|

| Complex 1 | HeLa | 10 | 0.3 |

| Complex 2 | Huh7 | Not reported | Significant apoptosis observed |

In particular, one complex demonstrated an impressive reduction in cell viability in HeLa cells when exposed to red light (λ ≥ 620 nm), suggesting a promising avenue for dual-function therapies that combine PDT with traditional chemotherapeutic approaches .

The mechanisms underlying the biological activity of rhenium compounds like ReF₇ involve several pathways:

- Reactive Oxygen Species (ROS) Generation : Activation through light induces ROS production, which is crucial for triggering apoptosis in cancer cells.

- Protein Kinase Inhibition : Some rhenium complexes exhibit inhibitory effects on specific protein kinases involved in cancer progression, further enhancing their therapeutic potential .

Propiedades

IUPAC Name |

heptafluororhenium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/7FH.Re/h7*1H;/q;;;;;;;+7/p-7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFHBKXWKPQUYIA-UHFFFAOYSA-G | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

F[Re](F)(F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

F7Re | |

| Record name | rhenium heptafluoride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Rhenium_heptafluoride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50168826 | |

| Record name | Rhenium(VII) fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50168826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.196 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17029-21-9 | |

| Record name | Rhenium fluoride (ReF7) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17029-21-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rhenium heptafluoride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017029219 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rhenium(VII) fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50168826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the molecular structure of Rhenium heptafluoride and how was it determined?

A1: At low temperatures (1.5 Kelvin), Rhenium heptafluoride (ReF7) exhibits a distorted pentagonal bipyramidal structure with Cs (m) symmetry. This means the molecule has a central Rhenium atom bonded to seven Fluorine atoms, with two axial Re-F bonds slightly deviating from a linear arrangement and the five equatorial Fluorine atoms forming a slightly puckered ring. This structure was confirmed through high-resolution powder neutron diffraction experiments. []

Q2: Why is the molecular structure of Rhenium heptafluoride significant?

A2: ReF7 stands out as one of only two known stable binary compounds with the formula MX7, where M represents a metal atom and X represents a halide atom. The heptacoordinated nature of the Rhenium atom in this compound makes it a unique subject of study. []

Q3: What is known about the reactivity of Rhenium heptafluoride?

A3: Rhenium heptafluoride participates in both oxidation-reduction and halogen-exchange reactions. For instance, it can be used to synthesize Rhenium hexachloride (ReCl6), Rhenium pentabromide (ReBr5), and Rhenium pentafluoride (ReF5). These reactions highlight the versatile reactivity of ReF7 and its potential as a precursor for other Rhenium compounds. [, ]

Q4: What is the enthalpy of formation of Rhenium heptafluoride?

A5: The enthalpy of formation of solid Rhenium heptafluoride (ReF7(c)) is estimated to be -1432 ± 11 kJ mol-1. This value was determined indirectly by measuring the enthalpy of hydrolysis of ReF7(c) in a sodium hydroxide solution (Na) at 298.2 K. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.